

Introduction: The Analytical Imperative for 4-Chloro-7-methoxyquinazoline

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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinazoline

Cat. No.: B1591868

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4-Chloro-7-methoxyquinazoline serves as a critical building block in the synthesis of numerous biologically active molecules, most notably as a precursor to potent tyrosine kinase inhibitors used in oncology.[1] The purity, identity, and stability of this intermediate directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a multi-faceted analytical characterization is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.

This guide establishes a self-validating system of analysis, where orthogonal techniques are integrated to provide a complete and unambiguous profile of the molecule. Each method is chosen for its ability to answer specific questions about the compound's structure, purity, and physicochemical properties.

Physicochemical Properties

A foundational step in any characterization is the documentation of the compound's basic physicochemical properties.

Property	Value	Source
Chemical Name	4-Chloro-7-methoxyquinazoline	[2]
CAS Number	68500-37-8	[3]
Molecular Formula	C ₁₀ H ₈ ClNO	[3]
Molecular Weight	193.63 g/mol	[3]
Monoisotopic Mass	193.02944 Da	[3]
SMILES	<chem>COC1=CC2=C(C=C1)C(=NC=N2)Cl</chem>	[2]
InChIKey	UKTYNFPTZDSBLR-UHFFFAOYSA-N	[3]

Chromatographic Analysis: Purity and Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of **4-Chloro-7-methoxyquinazoline**. Its primary function is to separate the main compound from any process-related impurities, starting materials, or degradation products. A well-developed reversed-phase HPLC method provides quantitative data on purity and is essential for batch release and stability studies.

Causality of Method Selection

The choice of a reversed-phase C18 column is based on its wide applicability and excellent resolving power for aromatic heterocyclic compounds like quinazolines.[4] A gradient elution is often preferred over isocratic elution for research and development as it can effectively separate impurities with a broad range of polarities, which might be present in early-stage synthetic batches.[4] UV detection is selected due to the strong chromophore of the quinazoline ring system.

Experimental Protocol: Reversed-Phase HPLC

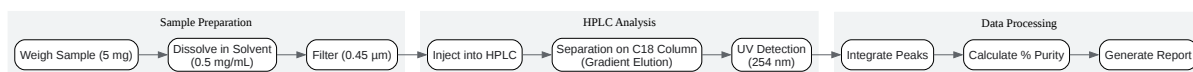
This protocol is adapted from established methods for closely related quinoline and quinazoline derivatives.[4][5]

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
- Column: InertSustain C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
- Mobile Phase Preparation:
 - Mobile Phase A: HPLC-grade Water.
 - Mobile Phase B: Methanol.
- Sample Preparation:
 - Accurately weigh approximately 5 mg of **4-Chloro-7-methoxyquinazoline**.
 - Dissolve in a suitable solvent like methanol or a methanol/DMF mixture to a final concentration of 0.2-0.5 mg/mL.[5]
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:

Parameter	Condition
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm (or 220 nm for lower-level impurities)[5]
Run Time	20 minutes
Gradient Elution	0-2 min (10% B), 2-15 min (10% to 90% B), 15-17 min (90% B), 17-18 min (90% to 10% B), 18-20 min (10% B)

- Data Analysis:
 - Identify the main peak corresponding to **4-Chloro-7-methoxyquinazoline**.
 - Calculate the area percent purity: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
 - Ensure the system suitability criteria (e.g., tailing factor < 1.5, resolution > 2.0 between the main peak and closest impurity) are met.[4]

Visualization: HPLC Purity Workflow



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Caption: Workflow for HPLC Purity Analysis.

Spectroscopic and Spectrometric Structural Confirmation

While HPLC confirms purity, a combination of spectroscopic techniques is required to unequivocally confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For quinazoline derivatives, 2D NMR techniques like HSQC and HMBC can be invaluable for assigning specific proton and carbon signals, especially for complex substitution patterns.[6][7]

Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Acquisition:
 - ¹H NMR: Acquire a standard proton spectrum. Typical chemical shifts (δ) for related 7-methoxy-quinazoline/quinoline structures are observed in specific regions.[\[8\]](#)[\[9\]](#)
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
- Expected Chemical Shifts (in CDCl₃, estimated based on similar structures[\[8\]](#)[\[9\]](#)):
 - ¹H NMR: δ ~8.7-8.0 ppm (aromatic protons on the quinazoline ring), ~7.5-7.2 ppm (aromatic protons), ~4.0 ppm (singlet, 3H, -OCH₃).
 - ¹³C NMR: δ ~167-150 ppm (quaternary carbons of the heterocyclic ring), ~140-105 ppm (aromatic carbons), ~56 ppm (-OCH₃).

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry validates the molecular weight of the compound, providing a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly trustworthy as it can determine the elemental composition to within a few parts per million, leaving little room for ambiguity.[\[6\]](#)[\[8\]](#)

Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
- Instrumentation: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
- Analysis: Infuse the sample directly or via an LC inlet. Acquire the spectrum in positive ion mode.

- Data Interpretation:
 - Look for the protonated molecular ion $[M+H]^+$.
 - For **4-Chloro-7-methoxyquinazoline** ($C_{10}H_8ClNO$), the expected monoisotopic mass is 193.0294. The ESI-MS spectrum should show a prominent peak at $m/z \approx 194.037$.
 - Observe the characteristic isotopic pattern for a chlorine-containing compound (an $[M+2]$ peak approximately one-third the intensity of the M peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **4-Chloro-7-methoxyquinazoline**, FT-IR can confirm the presence of the aromatic rings, C-O ether linkage, and C-Cl bond.[\[10\]](#)

Protocol: KBr Pellet Method

- Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
- Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Expected Characteristic Absorption Bands (cm^{-1}):
 - ~3100-3000: Aromatic C-H stretching.
 - ~1620-1500: C=C and C=N stretching of the quinazoline ring.[\[8\]](#)
 - ~1250-1200: Aryl-O-CH₃ asymmetric C-O stretching.
 - ~1050-1000: Aryl-O-CH₃ symmetric C-O stretching.
 - ~850-750: C-Cl stretching.

Thermal and Structural Integrity

These methods probe the solid-state properties of the compound, which are critical for formulation and processing.

Thermal Analysis (DSC & TGA)

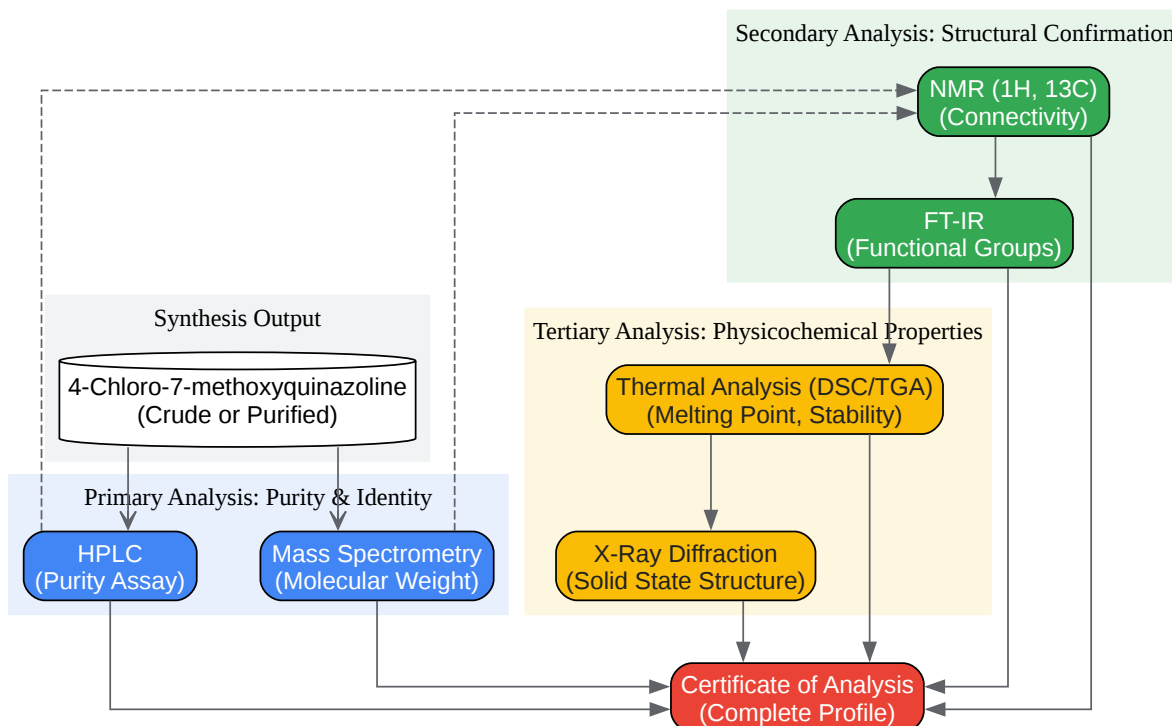
Trustworthiness: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal properties of a material.^[11] DSC is used to determine the melting point and heat of fusion, which are indicators of purity and crystalline form. TGA measures changes in mass as a function of temperature, revealing thermal stability and decomposition profiles.^[12]

Protocol: DSC and TGA

- Instrumentation: A calibrated DSC and TGA instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
- DSC Conditions:
 - Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).
 - Use a heating rate of 10 °C/min from ambient temperature to a point well past the melting transition.
 - An endothermic peak will correspond to the melting of the substance. The onset temperature is typically reported as the melting point.
- TGA Conditions:
 - Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).
 - Use a heating rate of 10 °C/min from ambient temperature to ~600 °C.
 - A step-wise loss of mass indicates decomposition. The onset temperature of decomposition is a measure of thermal stability.

Visualization: Integrated Characterization Workflow

This diagram illustrates how the different analytical techniques are integrated to build a complete profile of **4-Chloro-7-methoxyquinazoline**.



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Caption: Integrated workflow for comprehensive characterization.

Safety and Handling Precautions

Based on safety data for quinoline and quinazoline derivatives, appropriate handling procedures are mandatory.^{[13][14]}

- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation/damage. May cause respiratory irritation.[13][14]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.

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